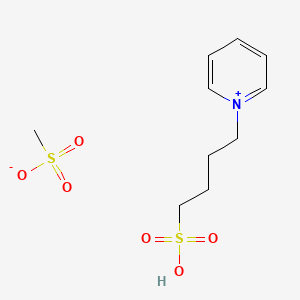
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound belongs to the class of sulfobetaines, which are zwitterionic surfactants with both positive and negative charges within the same molecule. Its structure consists of a pyridinium ring substituted with a sulfobutyl group and a methanesulfonate counterion.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of 4-(pyridin-1-ium-1-yl)butane-1-sulfonic acid with methanesulfonic acid under controlled conditions. The reaction typically requires heating and the use of a suitable solvent to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
化学反応の分析
Types of Reactions: 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is employed in the study of cell membranes and membrane proteins due to its zwitterionic nature.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism by which 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate exerts its effects involves its interaction with biological membranes and proteins. The zwitterionic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and permeability. It can also bind to specific molecular targets, influencing various cellular pathways.
類似化合物との比較
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate is similar to other sulfobetaines and ionic liquids, but it has unique properties that set it apart. For example, it has a higher thermal stability and lower viscosity compared to some other ionic liquids. Other similar compounds include 1-(3-sulfopropyl)pyridin-1-ium methanesulfonate and 1-(4-sulfobutyl)-3-methylimidazolium methanesulfonate.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C10H17NO6S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
methanesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S.CH4O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;1H3,(H,2,3,4) |
InChIキー |
WVWKULNFUDTBFD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
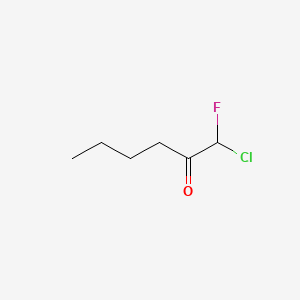
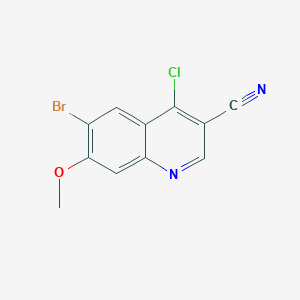
![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
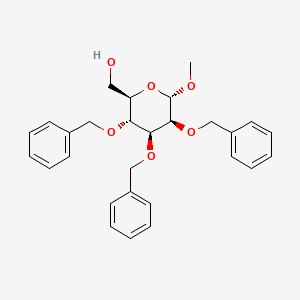
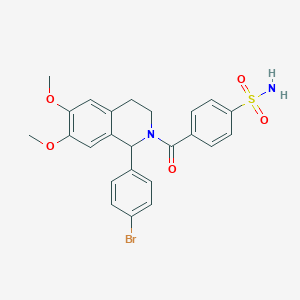
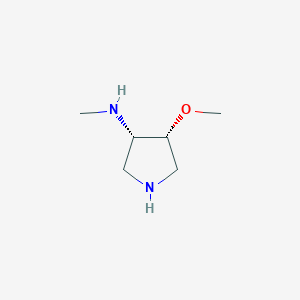
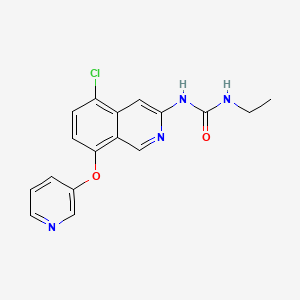
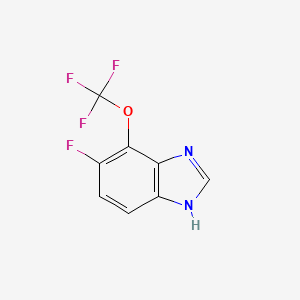
![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
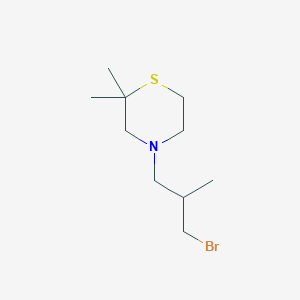
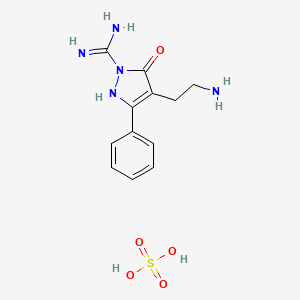
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)
